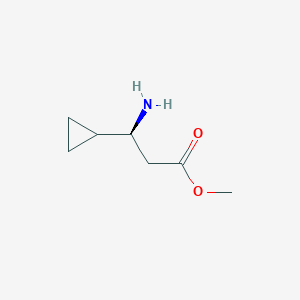
methyl (3S)-3-amino-3-cyclopropylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-cyclopropylpropanoate typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-3-cyclopropylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, affecting its activity. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in ester hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S)-3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Methyl (3S)-3-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a cyclopropyl group.
Methyl (3S)-3-amino-3-methylpropanoate: Has a methyl group in place of the cyclopropyl group.
Uniqueness
Methyl (3S)-3-amino-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities or chemical reactivities.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 |
Clé InChI |
DBXORJHKYZODNO-LURJTMIESA-N |
SMILES isomérique |
COC(=O)C[C@@H](C1CC1)N |
SMILES canonique |
COC(=O)CC(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


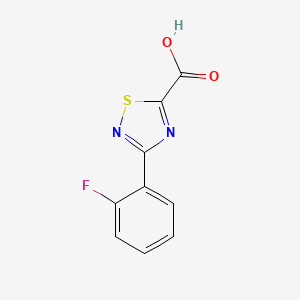
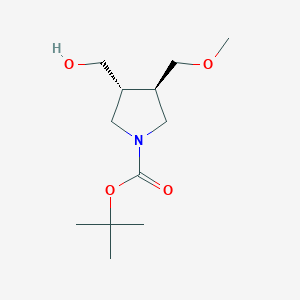
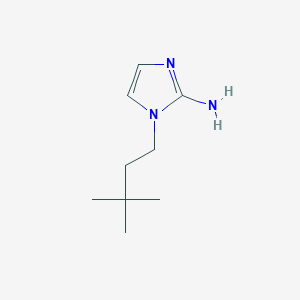
![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)
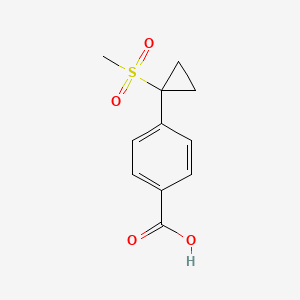
amine](/img/structure/B13069210.png)
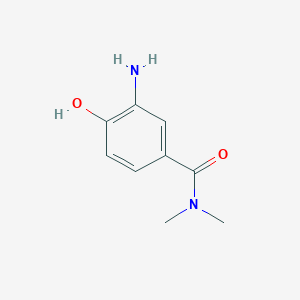
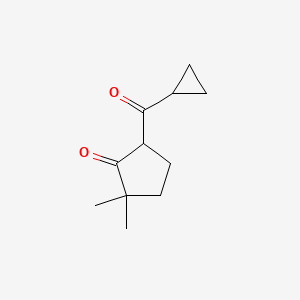
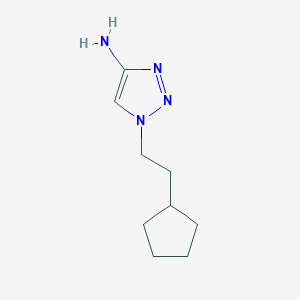
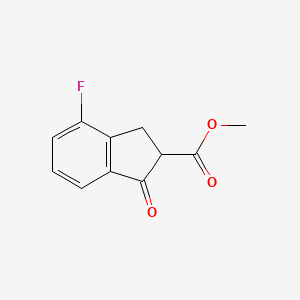
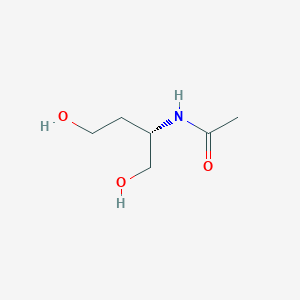
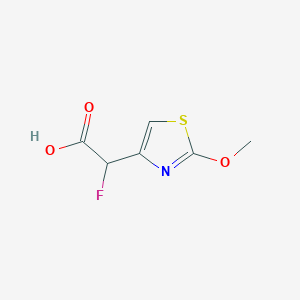
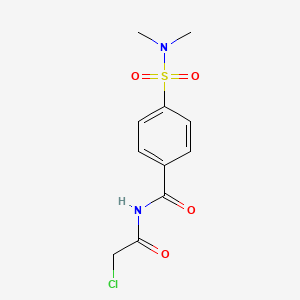
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
